molecular formula C13H9BrN2 B8450984 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine

6-Bromo-3-phenyl-imidazo[1,2-a]pyridine

Cat. No.: B8450984
M. Wt: 273.13 g/mol
InChI Key: DXSBISVNFDTTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Imidazo[1,2-a]pyridines as Privileged Heterocyclic Scaffolds in Organic Synthesis

Imidazo[1,2-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds that are widely recognized as "privileged scaffolds" in medicinal chemistry and organic synthesis. This designation stems from their recurring appearance in a multitude of biologically active compounds and approved pharmaceutical agents. The unique structural and electronic properties of the imidazo[1,2-a]pyridine (B132010) core allow it to interact with a diverse range of biological targets, making it a valuable framework for the design and development of novel therapeutic agents.

The significance of this scaffold is underscored by its presence in drugs with a wide array of pharmacological activities, including hypnotic agents like Zolpidem, anxiolytics such as Alpidem, and anti-ulcer drugs like Zolimidine. The versatility of the imidazo[1,2-a]pyridine ring system allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity and pharmacokinetic profile.

Overview of Key Research Areas and Evolution of Imidazo[1,2-a]pyridine Chemistry

The field of imidazo[1,2-a]pyridine chemistry has seen remarkable evolution, driven by the quest for more efficient and versatile synthetic methodologies. Early synthetic routes have been expanded upon by modern techniques, including multicomponent reactions (MCRs), transition-metal-catalyzed cross-coupling reactions, and, more recently, visible-light-induced functionalization. evitachem.com

Key research areas involving imidazo[1,2-a]pyridines are extensive and include:

Medicinal Chemistry: The primary focus remains the discovery of new therapeutic agents. Researchers have explored imidazo[1,2-a]pyridine derivatives for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antituberculosis agents. nih.govmdpi.com

Catalysis: Certain imidazo[1,2-a]pyridine derivatives have been investigated as ligands in catalysis.

Materials Science: The photophysical properties of some imidazo[1,2-a]pyridine derivatives make them of interest for applications in materials science.

The development of one-pot and multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, has significantly streamlined the synthesis of highly substituted imidazo[1,2-a]pyridines, offering a greener and more efficient alternative to traditional methods. smolecule.comnih.gov Furthermore, direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the imidazo[1,2-a]pyridine core, allowing for the rapid generation of diverse chemical libraries for biological screening. mdpi.com

Specific Academic Research Focus on 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine and its Analogs

The compound this compound serves as a key intermediate in the synthesis of more complex molecules. The presence of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, leading to the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Academic research has demonstrated the utility of bromo-substituted imidazo[1,2-a]pyridines in the synthesis of novel compounds with potential therapeutic applications. For instance, the Suzuki-Miyaura and Sonogashira cross-coupling reactions are commonly employed to functionalize the 6-bromo position, leading to the formation of new carbon-carbon bonds.

Table 1: Synthetic Methodologies for Imidazo[1,2-a]pyridines
MethodologyDescriptionKey Features
Groebke–Blackburn–Bienaymé (GBB) ReactionA three-component reaction involving an aminopyridine, an aldehyde, and an isocyanide.One-pot synthesis, high atom economy, greener alternative. smolecule.comnih.gov
Transition-Metal-Catalyzed Cross-CouplingReactions like Suzuki-Miyaura and Sonogashira coupling are used to functionalize halo-substituted imidazo[1,2-a]pyridines.Enables the introduction of a wide range of substituents.
Visible Light-Induced C-H FunctionalizationA modern approach for the direct modification of the imidazo[1,2-a]pyridine core.Mild reaction conditions, high functional group tolerance. evitachem.com
Metal-Free SynthesisThree-component reactions for the construction of imidazo[1,2-a]pyridines without the use of transition metals. nih.govEnvironmentally friendly, avoids metal contamination in products.

Analogs of this compound have been investigated for various biological activities. For example, a structurally related compound, (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone, has been explored in the context of anticancer drug development. researchgate.net Furthermore, various 6-substituted imidazo[1,2-a]pyridine analogs have shown promise as antituberculosis agents. nih.gov The ability to readily diversify the 6-position of the scaffold is crucial for optimizing the biological activity and pharmacokinetic properties of these compounds.

Table 2: Investigated Biological Activities of Imidazo[1,2-a]pyridine Analogs
Biological ActivityDescriptionExample Analogs
AnticancerInhibition of cancer cell proliferation.(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone and related derivatives. researchgate.net
AntituberculosisActivity against Mycobacterium tuberculosis.Various substituted imidazo[1,2-a]pyridines. nih.gov
AntimicrobialActivity against various pathogenic microbes.General imidazo[1,2-a]pyridine derivatives. researchgate.net
Enzyme InhibitionModulation of specific enzyme activity.Imidazo[1,2-a]pyridine-based compounds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

6-bromo-3-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9BrN2/c14-11-6-7-13-15-8-12(16(13)9-11)10-4-2-1-3-5-10/h1-9H

InChI Key

DXSBISVNFDTTFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3N2C=C(C=C3)Br

Origin of Product

United States

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Investigation of Nucleophilic Substitution Mechanisms (e.g., by Pyridine (B92270) Nitrogen)

The classical and most common synthesis of the imidazo[1,2-a]pyridine (B132010) core, including the 6-bromo-3-phenyl derivative, typically begins with the reaction between a substituted 2-aminopyridine (B139424) and an α-halogenocarbonyl compound. acs.org In the synthesis of the title compound, this involves 5-bromo-2-aminopyridine and a phenacyl halide (e.g., 2-bromo-1-phenylethan-1-one).

The mechanism initiates with a nucleophilic attack from the endocyclic nitrogen atom of the 5-bromo-2-aminopyridine on the electrophilic α-carbon of the phenacyl halide. acs.orgresearchgate.net This initial step is a classic SN2 reaction, leading to the formation of a crucial N-phenacylpyridinium salt intermediate. acs.org This alkylation of the pyridine nitrogen is a pivotal step that sets the stage for the subsequent cyclization. Alternative pathways suggest that under certain conditions, particularly in multicomponent reactions, an imine ion may form first through the condensation of an aldehyde and 2-aminopyridine, which is then activated for nucleophilic attack. rsc.org

Analysis of Intramolecular Cyclization Processes

Following the initial nucleophilic substitution, the key structural feature of the imidazo[1,2-a]pyridine is formed through an intramolecular cyclization process. The N-phenacylpyridinium intermediate, formed as described above, undergoes a base-mediated or thermally induced cyclization.

The proposed mechanism involves the exocyclic amino group acting as a nucleophile, attacking the electrophilic carbonyl carbon of the phenacyl group. researchgate.net This attack results in the formation of a five-membered ring, creating a bicyclic hemiaminal-like intermediate. The final step in the sequence is a dehydration reaction, where a molecule of water is eliminated. This elimination process leads to the formation of the aromatic imidazole (B134444) ring, fused to the pyridine ring, yielding the stable 6-bromo-3-phenyl-imidazo[1,2-a]pyridine product. acs.org In some metal-free syntheses, the transformation proceeds through an initial Michael addition of the 2-aminopyridine to a suitable acceptor, followed by an intramolecular Michael addition involving the pyridine endocyclic nitrogen in a regioselective 5-exo trig cyclization. acs.org

Role of Intermediates in Catalytic and Non-Catalytic Reactions

In non-catalytic, classical syntheses, the N-phenacylpyridinium salt is the primary intermediate. Its formation is often the rate-determining step, and its stability influences the reaction conditions required for the subsequent cyclization.

In various catalytic and multicomponent reactions, other intermediates become significant. For instance, in iodine-catalyzed three-component reactions involving an aldehyde, 2-aminopyridine, and an isocyanide, an imine ion is initially formed from the condensation of the aldehyde and the aminopyridine. rsc.org This iminium ion is then activated by the Lewis acidic catalyst (iodine) to facilitate a [4+1] cycloaddition with the isocyanide, leading to a different set of cyclic intermediates before aromatization. rsc.org In visible-light-mediated reactions, radical intermediates are key, which are discussed in the following section.

The table below summarizes key intermediates and their roles.

IntermediateReaction TypeRole
N-phenacylpyridinium saltTwo-component condensationPrimary intermediate; undergoes intramolecular cyclization.
Imine / Iminium IonCatalytic three-component reactionsElectrophilic species that undergoes nucleophilic attack or cycloaddition. rsc.org
EnamineCondensation reactionsIsolated intermediate confirming the initial attack of the exocyclic amine in some pathways. acs.org
α-bromo intermediateIn-situ halogenation reactionsFormed from a ketone and a bromine source (e.g., NBS), which then reacts with 2-aminopyridine. researchgate.net

Radical Reaction Mechanisms and Characterization of Radical Species

While the primary synthesis of this compound often follows ionic pathways, radical reactions are crucial for the subsequent functionalization of the pre-formed imidazo[1,2-a]pyridine scaffold. rsc.org These reactions, frequently initiated by visible light and a photoredox catalyst, allow for direct C-H functionalization. nih.gov

A general mechanism for such a radical reaction, for example, a trifluoromethylation at the C3 position, involves the following steps:

Radical Generation : A photoredox catalyst, upon absorbing visible light, initiates a single electron transfer (SET) process with a radical precursor (e.g., sodium triflinate, CF₃SO₂Na) to generate the active radical species (e.g., •CF₃). nih.govmdpi.com

Radical Addition : The generated radical attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring, forming a radical intermediate . nih.govmdpi.com

Oxidation and Deprotonation : The radical intermediate is then oxidized to a carbocation intermediate, often by another molecule of the radical species or the oxidized photocatalyst. mdpi.com Finally, a deprotonation step restores the aromaticity of the system, yielding the C3-functionalized product. nih.govmdpi.com

Control experiments, such as radical scavenging tests using inhibitors like TEMPO, are often used to confirm the radical nature of these pathways. nih.gov The characterization of these transient radical species is typically indirect, inferred from the reaction outcomes and mechanistic probes.

Quantum Chemical Analysis of Transition States and Activation Energies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the complex reaction mechanisms involved in the synthesis of imidazo[1,2-a]pyridine derivatives. acs.orgnih.govscirp.org These computational studies provide detailed insights into the stability of intermediates, the structure of transition states, and the activation energies associated with different reaction pathways.

By modeling the reaction coordinates, researchers can map the potential energy surface of the reaction. This allows for the identification of the lowest energy pathway from reactants to products. Key parameters derived from these analyses include:

Frontier Molecular Orbitals (HOMO-LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help predict the reactivity of the molecules. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. scirp.org

Activation Energy (ΔE‡) : This is the energy barrier that must be overcome for a reaction to occur. DFT calculations can determine the activation energies for different steps, such as the initial nucleophilic attack and the subsequent intramolecular cyclization, helping to identify the rate-determining step.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the electron density distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting the regioselectivity of reactions like electrophilic or nucleophilic attack. scirp.org

The table below presents typical parameters analyzed in DFT studies of imidazo[1,2-a]pyridine derivatives and their significance.

Computational ParameterSignificance
HOMO-LUMO Energy Gap (ΔE)Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. scirp.org
Chemical Hardness (η)Measures resistance to change in electron distribution; related to stability. scirp.org
Transition State GeometryProvides the molecular structure at the peak of the energy barrier, offering insight into the bond-forming/breaking process.
Activation Energy (ΔE‡)Determines the kinetic feasibility of a reaction step; higher activation energy corresponds to a slower reaction rate.

These theoretical investigations complement experimental findings, providing a deeper, molecular-level understanding of the reaction mechanisms. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine in solution. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for each proton on the imidazopyridine core and the phenyl ring.

Key proton signals have been reported as follows: a singlet for the H-5 proton at approximately 8.08 ppm, which is deshielded due to its proximity to the bridgehead nitrogen. The protons of the phenyl group appear as a multiplet in the aromatic region (around 7.35-7.69 ppm). The H-8 proton is observed as a doublet around 7.50 ppm, coupled to H-7. The H-2 proton signal appears around 7.37 ppm, and the H-7 proton resonates as a doublet of doublets at approximately 7.23 ppm, showing coupling to both H-8 and H-5.

Interactive Data Table: ¹H NMR Chemical Shifts

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 8.08 s (singlet) N/A
Phenyl H (ortho) 7.69 d (doublet) 7.2
H-8 7.50 d (doublet) 9.2
Phenyl H (meta, para) & H-2 7.42-7.35 m (multiplet) N/A

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms within the molecule. The spectrum for this compound shows twelve distinct signals, corresponding to the 13 carbon atoms (with two pairs of phenyl carbons being equivalent by symmetry). The carbon atoms of the imidazo[1,2-a]pyridine (B132010) core and the phenyl ring resonate in the aromatic region (110-145 ppm). Key reported chemical shifts include signals at 143.2, 134.7, 131.8, 128.9, 128.6, 127.9, 126.5, 125.8, 124.9, 123.1, 118.2, and 110.5 ppm. The signal at 110.5 ppm is characteristic of the carbon atom bearing the bromine (C-6).

Interactive Data Table: ¹³C NMR Chemical Shifts

Assigned Carbon Chemical Shift (δ, ppm)
C-q (Imidazopyridine/Phenyl) 143.2
C-q (Imidazopyridine/Phenyl) 134.7
C-q (Imidazopyridine/Phenyl) 131.8
C-H (Phenyl) 128.9
C-H (Phenyl) 128.6
C-H (Phenyl) 127.9
C-H (Imidazopyridine) 126.5
C-H (Imidazopyridine) 125.8
C-H (Imidazopyridine) 124.9
C-H (Imidazopyridine) 123.1
C-q (Imidazopyridine) 118.2

2D NMR Spectroscopy: While specific 2D NMR data for this exact compound is not widely published, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for definitive structural confirmation.

COSY would show correlations between adjacent protons, confirming the H-7/H-8 coupling on the pyridine (B92270) ring and the couplings within the phenyl ring.

HSQC would link each proton signal to its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the entire molecular framework, such as the connection between the phenyl ring and the C-3 position of the imidazopyridine core.

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), this compound exhibits a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the molecular ion appears as a pair of peaks of nearly equal intensity. For this compound, with a molecular formula of C₁₃H₉BrN₂, these peaks are observed at m/z (mass-to-charge ratio) 272 and 274, corresponding to [M]⁺ and [M+2]⁺ respectively.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The theoretical exact mass for C₁₃H₉⁷⁹BrN₂ is 271.9953, and for C₁₃H₉⁸¹BrN₂ is 273.9932. An experimental HRMS measurement matching these values to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound, typically recorded using a KBr pellet, displays several characteristic absorption bands.

Key vibrational frequencies include:

3057 cm⁻¹: Aromatic C-H stretching vibrations from both the imidazopyridine and phenyl rings.

1632 cm⁻¹: C=N stretching vibration of the imidazole (B134444) ring.

1504 and 1452 cm⁻¹: C=C stretching vibrations characteristic of the fused aromatic ring system.

1369 cm⁻¹: In-plane C-H bending vibrations.

1071 cm⁻¹: C-N stretching vibrations.

823 cm⁻¹: Out-of-plane C-H bending, often indicative of the substitution pattern on the aromatic rings.

764 cm⁻¹: A strong band that can be attributed to the C-Br stretching vibration.

Interactive Data Table: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3057 Stretching Aromatic C-H
1632 Stretching C=N (Imidazole)
1504, 1452 Stretching Aromatic C=C
1369 Bending In-plane C-H
1071 Stretching C-N
823 Bending Out-of-plane C-H

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide exact bond lengths, bond angles, and intermolecular interactions for this compound.

Although a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of related structures reveals expected features. nih.goviucr.orgnih.goviucr.orgresearchgate.net A crystallographic study would confirm the planarity of the fused imidazo[1,2-a]pyridine ring system. It would also determine the torsion angle between the plane of the imidazopyridine core and the attached phenyl ring at the C-3 position. Furthermore, this analysis would reveal how the molecules pack in the crystal lattice, identifying any potential intermolecular interactions such as π-π stacking or halogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is a plot of absorbance versus wavelength and is characteristic of the conjugated π-electron system of the molecule.

Computational and Theoretical Studies of Imidazo 1,2 a Pyridines

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic properties of many-body systems. It is particularly effective for analyzing the structure and reactivity of organic molecules.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For the related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139), DFT calculations were performed using the B3LYP/6-311++G(d,p) level of theory. nih.gov The results of the geometry optimization were found to be in good agreement with experimental data obtained from X-ray crystallography, confirming the accuracy of the computational method. nih.gov

A key aspect of the molecular geometry for this class of compounds is the dihedral angle between the imidazo[1,2-a]pyridine (B132010) ring system and the attached phenyl ring. In the case of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, this angle is very small, at 0.62(17)°, indicating a nearly planar molecular system. nih.goviucr.org This planarity is a significant feature, as it influences the electronic conjugation between the two ring systems. Studies on various 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives show that the substitution pattern can significantly affect this dihedral angle. iucr.org For instance, compounds without a substituent at the 3-position generally exhibit a high degree of planarity, with dihedral angles typically between 0.7° and 12.5°. nih.goviucr.org In contrast, the presence of a substituent at the 3-position can lead to greater steric hindrance, resulting in larger dihedral angles. nih.gov

Table 1: Selected Optimized Geometrical Parameters for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (Data derived from computational studies on a related isomer)

Parameter Value
Dihedral Angle (Phenyl vs. Imidazo[1,2-a]pyridine) 0.62 (17)°
Br1–C1 Bond Length 1.886 (4) Å

This interactive table provides key geometrical parameters obtained from DFT optimization, highlighting the planarity of the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. youtube.com

For 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, DFT calculations revealed a HOMO-LUMO gap of 4.343 eV. nih.govnih.govresearchgate.net A large energy gap generally implies high stability and low chemical reactivity. The analysis of the FMOs for this molecule showed that the electron density in both the HOMO and LUMO is of pure π character and is distributed over the aromatic rings, with the highest density on the phenyl ring. nih.govnih.govresearchgate.net The electron density on the bromine atoms was found to have σ character. nih.govnih.govresearchgate.net This distribution of electron density is critical for understanding the molecule's behavior in chemical reactions.

Table 2: Frontier Molecular Orbital Energies for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (Data derived from computational studies on a related isomer)

Orbital Energy (eV)
HOMO -6.234
LUMO -1.891

This interactive table summarizes the calculated HOMO and LUMO energies and the resulting energy gap, which are key indicators of chemical reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. scirp.org The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored regions indicate negative potential and are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas correspond to neutral potential.

In studies of related imidazo[4,5-b]pyridine derivatives, MEP analysis has been used to identify the most reactive parts of the molecule. nih.gov For instance, the nitrogen atoms within the heterocyclic ring system are often identified as regions of negative potential, making them likely sites for interaction with electrophiles. scirp.org Conversely, hydrogen atoms attached to the aromatic rings typically show positive potential, marking them as potential sites for nucleophilic interactions.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's stability and reactivity. researchgate.net These include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). researchgate.netnih.gov

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) is the reciprocal of hardness (S = 1/2η) and indicates the molecule's polarizability.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors have been calculated for various imidazo[1,2-a]pyridine derivatives to compare their relative reactivities. researchgate.net Local reactivity descriptors, such as the Fukui function and the dual descriptor, are used to identify the most reactive atoms or regions within a molecule for specific types of reactions (nucleophilic, electrophilic, or radical attack). scirp.org

Table 3: Global Reactivity Descriptors for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (Data derived from computational studies on a related isomer)

Descriptor Value (eV)
Hardness (η) 2.1715
Softness (S) 0.230
Chemical Potential (μ) -4.062
Electrophilicity (ω) 3.799

This interactive table presents the calculated global reactivity descriptors, offering a quantitative assessment of the molecule's chemical behavior.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. NBO analysis is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions, which contribute to molecular stability.

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied NBO (a donor) to an unoccupied NBO (an acceptor). Larger E(2) values indicate stronger interactions. In heterocyclic systems like imidazo[1,2-a]pyridines, NBO analysis can reveal significant delocalization of π-electrons across the fused ring system and interactions involving the lone pairs of the nitrogen atoms. These interactions play a crucial role in determining the molecule's electronic properties and reactivity.

Topological Analyses (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG))

Topological analyses of the electron density provide profound insights into the nature of chemical bonds and non-covalent interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and their properties. The analysis focuses on bond critical points (BCPs), where the gradient of the electron density is zero. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the nature of the chemical bond. For example, covalent bonds are typically characterized by high ρ and negative ∇²ρ, while non-covalent interactions show low ρ and positive ∇²ρ.

The Reduced Density Gradient (RDG) analysis is a powerful method for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. scielo.org.mx It involves plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the electron density. This visualization produces surfaces in real space that identify the location and nature of non-covalent interactions. Blue surfaces typically indicate strong attractive interactions like hydrogen bonds, green surfaces represent weak van der Waals interactions, and red surfaces signify repulsive steric clashes. These analyses are crucial for understanding crystal packing and supramolecular assembly.

Hirshfeld Surface Analysis and Energy Framework Studies for Intermolecular Interactions

Detailed Hirshfeld surface analysis and energy framework calculations have not been reported for 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine. These studies are crucial for understanding the nature and quantification of intermolecular interactions within the crystal lattice, such as hydrogen bonds and π-π stacking, which govern the solid-state packing and physical properties of the compound.

In Silico Modeling for Chemical Behavior Prediction

Specific in silico models predicting the chemical behavior, reactivity, or potential biological activity of this compound are not available in the reviewed literature. Such studies, which often involve Density Functional Theory (DFT) calculations to determine properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and other quantum chemical parameters, have not been published for this specific molecule.

Structure Activity Relationship Sar Investigations in Imidazo 1,2 a Pyridine Research

Methodological Approaches for SAR Determination

The determination of SAR for imidazo[1,2-a]pyridine (B132010) derivatives employs a combination of computational and experimental methodologies to build a comprehensive understanding of how chemical structure dictates biological function.

In Silico and Computational Methods: Computational techniques are pivotal in the initial stages of SAR exploration, allowing for the rapid assessment of large numbers of virtual compounds.

Molecular Docking: This is a primary tool used to predict the binding orientation and affinity of a ligand to a specific protein target. nih.govresearchgate.netasianpubs.org By simulating the interaction between imidazo[1,2-a]pyridine derivatives and the active site of a receptor or enzyme, researchers can estimate binding energies and identify crucial interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.govmmu.ac.uk These simulations help prioritize which derivatives to synthesize for further experimental testing.

Virtual Screening: This method involves the computational screening of extensive compound libraries to identify molecules that are likely to bind to a drug target. nih.gov For the imidazo[1,2-a]pyridine scaffold, this can rapidly expand the SAR around an initial hit compound by identifying structurally similar molecules with potentially improved activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate variations in the physicochemical properties of compounds with their biological activities. These models can predict the activity of unsynthesized compounds, guiding the design of more potent analogues.

Density Functional Theory (DFT): Quantum chemical calculations using DFT can be employed to investigate the electronic properties and chemical reactivity of the molecules, providing insights into their stability and interaction capabilities. nih.gov

Experimental Methodologies: Experimental validation is essential to confirm the predictions made by computational models.

Chemical Synthesis: The synthesis of a focused library of analogues is a fundamental step. For the imidazo[1,2-a]pyridine core, this often involves strategies like the Groebke–Blackburn–Bienaymé three-component reaction or palladium-catalyzed cross-coupling reactions to introduce diverse substituents at various positions. nih.govwestminster.ac.uknih.gov

In Vitro Biological Assays: Synthesized compounds are tested in a variety of in vitro assays to determine their biological activity. These can include enzyme inhibition assays, receptor binding assays, and cell-based assays to measure effects like cytotoxicity against cancer cell lines. mmu.ac.uknih.govwestminster.ac.uk The resulting data, often in the form of IC50 or Ki values, are the foundation of SAR analysis.

X-ray Crystallography: When a compound can be co-crystallized with its protein target, X-ray crystallography provides a high-resolution, three-dimensional view of the binding mode. This offers definitive evidence of the molecular interactions and serves as a powerful tool for structure-based drug design.

These methodological approaches are often used in an iterative cycle. Computational predictions guide the synthesis of new compounds, which are then evaluated experimentally. The experimental results, in turn, are used to refine and improve the computational models, leading to a more robust understanding of the SAR for the imidazo[1,2-a]pyridine scaffold.

Impact of Substitution Patterns (e.g., Bromine, Phenyl) on Molecular Interactions

The specific substituents on the imidazo[1,2-a]pyridine core are critical determinants of the compound's biological activity and its interaction with target molecules. The bromine atom at the 6-position and the phenyl group at the 3-position of 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine each contribute uniquely to its molecular profile.

The bromine atom at the C6-position significantly influences the compound's electronic and lipophilic properties. Halogens like bromine are electron-withdrawing and can form halogen bonds, which are noncovalent interactions with electron-rich atoms. The introduction of a bromine atom at this position has been shown to be favorable for various biological activities. For instance, studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated potent activity against colon cancer cell lines. mmu.ac.uk In a separate investigation, a 6-bromo derivative exhibited high binding affinity for β-amyloid aggregates, suggesting its potential in the context of Alzheimer's disease. researchgate.net The size and lipophilicity of the bromine atom can also facilitate hydrophobic interactions within a protein's binding pocket.

The phenyl group at the C3-position introduces a bulky, aromatic moiety that can engage in several types of non-covalent interactions. These are crucial for the proper orientation and anchoring of the molecule within a binding site.

π-π Stacking: The aromatic phenyl ring can interact with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein through π-π stacking. uni-frankfurt.de

Research has shown that the nature of the substituent at the C3-position is a key factor for biological activity. While some studies indicate that amino alkyl and amino aryl groups at this position can confer activity, others have found that introducing heteroatoms can be detrimental. researchgate.net The presence of an aryl group, such as phenyl, at C3 has been a feature in compounds developed as potent antituberculosis agents. researchgate.net The interaction of the C3-substituent with the proton at the C5-position, known as the peri effect, also plays a role in defining the molecule's conformational preferences and can impact its interactions. acs.org

The table below summarizes the observed impact of various substituents at the C3 and C6 positions on the biological activity of the imidazo[1,2-a]pyridine scaffold, providing context for the roles of the phenyl and bromo groups in the title compound.

PositionSubstituentResulting Biological Activity / Interaction
C3 PhenylPotential for π-π stacking and hydrophobic interactions; feature in antituberculosis agents.
C3 Amino alkyl / Amino arylCan confer anti-parasitic activity.
C3 Groups with heteroatomsMay be detrimental to anti-parasitic activity.
C6 BromoHigh binding affinity to β-amyloid aggregates; potent anticancer activity.
C6 IodoHigh binding affinity to β-amyloid aggregates.
C6 QuinazolinePotent anticancer activity via PI3Kα inhibition. nih.gov

Stereochemical Considerations and Conformational Flexibility in SAR

The three-dimensional structure and conformational flexibility of imidazo[1,2-a]pyridine derivatives are critical factors in their interaction with biological targets. While this compound itself is achiral, the spatial arrangement of its substituents, particularly the rotatable phenyl group at the C3 position, significantly influences its biological activity.

The imidazo[1,2-a]pyridine core is an almost planar fused-ring system. researchgate.net However, the substituent at the C3 position is not typically coplanar with this bicyclic system. The rotational freedom of the bond between C3 and the phenyl ring allows the molecule to adopt various conformations. The specific dihedral angle between the plane of the imidazo[1,2-a]pyridine core and the plane of the phenyl ring is a key conformational parameter. Crystal structure analyses of related compounds, such as 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine isomers, show that this dihedral angle can vary, with reported values around 29° to 49°. uni-frankfurt.deresearchgate.netiucr.org This indicates that the phenyl ring is significantly twisted out of the plane of the heterocyclic core.

This conformational flexibility allows the molecule to adapt its shape to fit optimally into a protein's binding site, a concept known as "induced fit." However, certain conformations are energetically more favorable than others. Theoretical studies have identified "folded" and "extended" minimum-energy conformations for some imidazo[1,2-a]pyridine derivatives, with biological activity often being associated with a specific conformation.

The table below summarizes key conformational features observed in imidazo[1,2-a]pyridine derivatives and their implications for SAR.

Structural FeatureDescriptionImplication for SAR
Imidazo[1,2-a]pyridine Core Generally planar fused bicyclic system.Provides a rigid scaffold for the attachment of various functional groups.
C3-Phenyl Dihedral Angle The phenyl ring is twisted out of the plane of the heterocyclic core (angles of ~29°-49° observed in related isomers).The specific angle determines the 3D shape and can be critical for fitting into a binding pocket.
Conformational States Can exist in different low-energy conformations (e.g., "folded" or "extended").The "bioactive conformation" is the spatial arrangement required for optimal interaction with the biological target.
Peri Interaction Through-space interaction between the C3-substituent and the C5-hydrogen.Restricts the rotation of the C3-phenyl group, favoring a preferred conformation.

Emerging Research Applications and Future Directions in Imidazo 1,2 a Pyridine Chemistry

Applications in Homogeneous and Heterogeneous Catalysis

While the broader class of imidazo[1,2-a]pyridine (B132010) derivatives has been explored for various catalytic applications, the specific use of 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine in catalysis is a nascent field of investigation. The nitrogen atoms within the imidazo[1,2-a]pyridine core can act as ligands for metal centers, suggesting potential applications in homogeneous catalysis. The electronic properties of the ring system, influenced by the electron-withdrawing bromine atom and the phenyl substituent, could modulate the catalytic activity of such metal complexes.

Furthermore, the potential for postsynthetic modification of the 6-bromo position via cross-coupling reactions opens avenues for immobilizing this scaffold onto solid supports, leading to the development of heterogeneous catalysts. These catalysts would offer the advantages of easy separation and recyclability. Research in this area is anticipated to grow as the demand for novel and efficient catalytic systems increases.

Advancements in Materials Science (e.g., Dyes, Optoelectronic Materials, Fluorescent Reporters)

The inherent fluorescence of the imidazo[1,2-a]pyridine core makes its derivatives, including this compound, promising candidates for applications in materials science.

Dyes and Optoelectronic Materials: The extended π-conjugated system of this compound suggests its potential as a chromophore. The electronic properties, and therefore the absorption and emission characteristics, can be fine-tuned by modifying the phenyl ring or the imidazo[1,2-a]pyridine core. While direct applications of this specific compound in devices like dye-sensitized solar cells (DSSCs) have not been extensively reported, related imidazo[1,2-a]pyridine derivatives have been investigated as components of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The bromine atom at the 6-position provides a convenient handle for further functionalization to enhance its material properties.

Fluorescent Reporters: The fluorescence of imidazo[1,2-a]pyridines is often sensitive to their local environment, making them suitable as fluorescent probes. While research on this compound as a fluorescent reporter is still in its early stages, the general class of compounds has shown promise. The fluorescence can be either enhanced or quenched in the presence of specific analytes or changes in the microenvironment, a phenomenon that can be exploited for sensing applications aps.org.

Development of Advanced Chemical Sensors

The development of chemical sensors based on this compound is an area with considerable potential. The nitrogen atoms in the imidazo[1,2-a]pyridine ring can act as binding sites for metal ions or other analytes. Upon binding, changes in the electronic structure of the molecule can lead to a detectable signal, most commonly a change in fluorescence intensity or wavelength.

For instance, an imidazo[1,2-a]pyridine-functionalized xanthene has been developed as a fluorescent probe for the naked-eye detection of Hg2+ ions rsc.org. Although this is not the exact compound of focus, it demonstrates the principle that the imidazo[1,2-a]pyridine scaffold can be a key component in chemosensors. The specific substitution pattern of this compound could be tailored to achieve selectivity for particular analytes. The bromine atom could also be functionalized to introduce specific recognition moieties, thereby creating highly selective and sensitive chemical sensors.

Integration of Green Chemistry Principles for Sustainable Synthesis

The synthesis of imidazo[1,2-a]pyridines has traditionally involved methods that may not align with the principles of green chemistry. However, recent research has focused on developing more sustainable synthetic routes. For the synthesis of the broader class of imidazo[1,2-a]pyridines, several green chemistry approaches have been reported, which are applicable to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods. One-pot, three-component reactions under microwave irradiation and solvent-free conditions have been successfully employed for the synthesis of 2-phenyl-H-imidazo[1,2-a]pyridines researchgate.netkab.ac.ug. A general procedure for the microwave-assisted synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes from 6-bromo-2-aminopyridine has also been described, highlighting a green chemistry approach with a short reaction time chemicalbook.com.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent minimizes waste and reduces the environmental impact. A solvent-free and microwave-enhanced reaction for the generation of imidazo[1,2-a]pyridine derivatives has been developed, offering a greener alternative to traditional methods derpharmachemica.com.

These green methodologies are crucial for the sustainable production of this compound and its derivatives for various applications.

Future Perspectives in Computational Chemistry and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in understanding the structural, electronic, and reactive properties of molecules like this compound.

DFT Studies: DFT calculations have been employed to study the crystal structure, Hirshfeld surface analysis, and energy framework of a closely related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) iucr.orgresearchgate.netresearchgate.net. These studies provide insights into the intermolecular interactions and the electronic properties, such as the HOMO-LUMO energy gap, which are crucial for predicting the material's behavior in optoelectronic applications. Similar computational studies on this compound would be invaluable for rationalizing its properties and guiding the design of new materials. DFT calculations on other bromo-substituted imidazo[4,5-b]pyridine derivatives have also been reported, providing data on their electronic structure and energy gaps nih.govnih.gov.

Mechanistic Understanding: Understanding the reaction mechanisms for the synthesis and functionalization of this compound is essential for optimizing reaction conditions and developing new synthetic methodologies. Mechanistic investigations into the FeBr3-catalyzed reactions of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes have provided plausible pathways for these transformations rsc.orgnih.gov. Such studies, combining experimental and computational approaches, will continue to be crucial for advancing the chemistry of this important class of compounds. The functionalization of imidazo[1,2-a]pyridines via radical reactions is also a growing area of interest, with reviews summarizing recent advances rsc.org.

Q & A

Basic: What are the most efficient synthetic routes for 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine?

Answer:
The compound can be synthesized via microwave-assisted methods, which significantly reduce reaction times and improve yields compared to conventional heating. For example, Biradar et al. demonstrated that microwave irradiation enables rapid cyclization of α-haloketones with aminopyridines, achieving high purity and reduced side reactions (Scheme 5) . Alternative methods include iodine-catalyzed cyclization or palladium-mediated cross-coupling for introducing substituents like bromine at specific positions. Solvent choice (e.g., DMF or ethanol) and catalyst systems (e.g., Cs₂CO₃ for deprotonation) are critical for regioselectivity .

Basic: How is the molecular structure of this compound characterized?

Answer:
Single-crystal X-ray diffraction is the gold standard for structural elucidation, revealing intermolecular interactions such as π-π stacking and hydrogen bonding. For imidazo[1,2-a]pyridines, the position of nitrogen atoms dictates crystal packing and electronic properties. NMR (¹H/¹³C) and HRMS are routinely used to confirm substitution patterns, with bromine causing distinct deshielding in ¹H NMR (e.g., ~δ 7.5–8.5 ppm for aromatic protons) .

Advanced: How do structural modifications at the 2- and 3-positions affect anticancer activity?

Answer:
Substituents at the 2-position (e.g., nitro or methylamine groups) and 3-position (e.g., phenyl rings) influence steric hindrance and electronic effects. For instance, para-nitro groups on the phenyl ring enhance cytotoxicity by promoting electrostatic interactions with cancer cell membranes, as seen in compounds with IC₅₀ values of ~11 µM against HepG2 and MCF-7 cells . Conversely, electron-donating groups (e.g., -NH₂) at the 2-position reduce activity due to decreased electrophilicity. Molecular docking studies suggest that planar aromatic systems improve DNA intercalation or kinase inhibition .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. For example, imidazo[1,2-a]pyridines with high in vitro potency against A375 melanoma cells may show reduced efficacy in vivo due to poor blood-brain barrier penetration. Strategies include:

  • Structural optimization : Introducing hydrophilic groups (e.g., -OH, -COOH) to improve solubility.
  • Prodrug approaches : Masking polar groups with esters or amides for enhanced bioavailability.
  • Metabolic profiling : LC-MS/MS analysis to identify degradation pathways and stabilize labile moieties .

Basic: What are the key applications of this scaffold in medicinal chemistry?

Answer:
The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, with applications in:

  • Anticancer agents : Targeting kinases (e.g., Aurora A) or DNA topoisomerases.
  • Antimicrobials : Disrupting bacterial membrane integrity via cationic amphiphilic designs.
  • Neurological therapeutics : Modulating GABAₐ receptors (e.g., analogs of zolpidem) .

Advanced: What catalytic systems are effective for C-H functionalization of this scaffold?

Answer:
Palladium and indium triflate (In(OTf)₃) catalysts enable regioselective C-H activation. For example, In(OTf)₃ promotes Friedel-Crafts alkylation at the 6-position with β-carbolines, yielding hybrid molecules with dual antiproliferative and anti-inflammatory properties. Microwave-assisted Suzuki-Miyaura coupling is also effective for introducing aryl/heteroaryl groups at the bromine site .

Basic: How is the purity of this compound validated?

Answer:
Purity is assessed via:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Melting point analysis : Sharp melting ranges (<2°C deviation) indicate homogeneity.
  • Elemental analysis : Matching calculated and observed C/H/N/Br percentages within ±0.4% .

Advanced: What strategies mitigate toxicity to normal cells (e.g., Vero cells) while retaining anticancer efficacy?

Answer:

  • Selective targeting : Conjugating with folate or peptide ligands for receptor-mediated uptake in cancer cells.
  • Toxicophore masking : Replacing bromine with less reactive substituents (e.g., -CF₃) after initial synthesis.
  • Dose optimization : Pulsed dosing regimens to minimize cumulative toxicity, supported by IC₅₀ ratio analysis (cancer vs. normal cells) .

Basic: What green chemistry approaches are applicable to its synthesis?

Answer:

  • Solvent-free reactions : Mechanochemical grinding of precursors with K₂CO₃.
  • Biocatalysis : Lipase-mediated cyclization in aqueous media.
  • Microwave irradiation : Reducing energy consumption by 60–70% compared to thermal methods .

Advanced: How do electronic effects (e.g., EDG/EWG) modulate fluorescence properties?

Answer:
Electron-withdrawing groups (EWGs, e.g., -NO₂) enhance intramolecular charge transfer (ICT), resulting in redshifted emission (λem ≈ 450–500 nm). Conversely, electron-donating groups (EDGs, e.g., -OCH₃) stabilize excited states, increasing quantum yields. These properties are exploited in bioimaging probes for tracking cellular uptake .

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